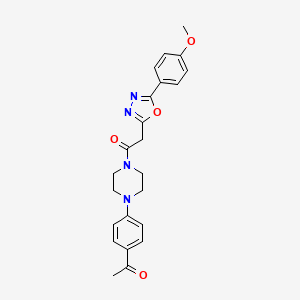

amine hydrochloride CAS No. 2228653-31-2](/img/structure/B2762877.png)

[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

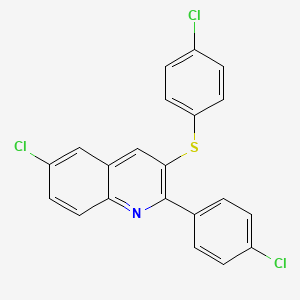

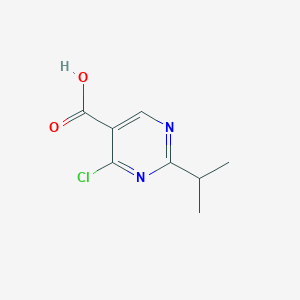

The compound “(4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride” is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .

Synthesis Analysis

Pyrazole synthesis involves a variety of methods. One approach involves the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The specific synthesis process for “(4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride” is not available in the retrieved information.Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . The specific chemical reactions involving “(4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride” are not available in the retrieved information.Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Pyrazole derivatives, including the compound , have been reported to exhibit significant antibacterial and antimycobacterial activities. These compounds can be synthesized and tested against various bacterial strains, including drug-resistant ones, to evaluate their efficacy in combating infections .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives makes them candidates for the development of new anti-inflammatory drugs. Research can explore their mechanism of action and therapeutic effects in inflammatory conditions .

Antitumor Applications

Pyrazole compounds have shown promise in antitumor research. They can be used to design and synthesize novel chemotherapeutic agents that target specific pathways involved in cancer cell proliferation .

Antidiabetic Effects

The compound’s potential as an antidiabetic agent can be explored by studying its effects on blood glucose levels and insulin sensitivity. This research could lead to the development of new treatments for diabetes .

Antiviral Research

Given the broad antiviral activity of pyrazole derivatives, this compound could be investigated for its efficacy against various viruses, potentially leading to new antiviral medications .

Antioxidant Properties

The antioxidant properties of pyrazole derivatives are of interest in the context of preventing oxidative stress-related diseases. Research can focus on the compound’s ability to scavenge free radicals .

Anti-amoebic and Antihelmintic Activities

These compounds can be assessed for their anti-amoebic and antihelmintic activities, which could lead to new treatments for parasitic infections .

Antifungal Applications

The antifungal potential of pyrazole derivatives, including this compound, can be explored to develop new antifungal agents, especially for drug-resistant fungal strains .

Future Directions

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides . Therefore, “(4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride” and similar compounds may have potential applications in the development of new agrochemicals.

properties

IUPAC Name |

1-(4-chloro-1-methylpyrazol-3-yl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-8-3-6-5(7)4-10(2)9-6;/h4,8H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUHWPUMDLEUFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN(C=C1Cl)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

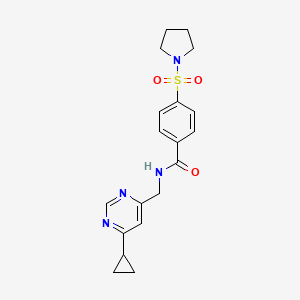

![N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2762796.png)

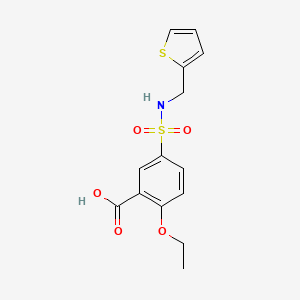

![(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762802.png)

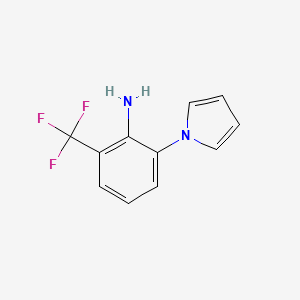

![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)

![6-(3,4-Dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2762808.png)

![N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2762813.png)